4-Ethoxybenzaldehyde

Description

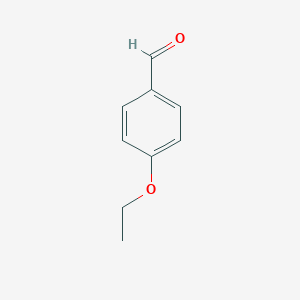

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHHJNMASOIRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022251 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, floral, anise odour | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-82-0 | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13 - 14 °C | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Ethoxybenzaldehyde CAS number and properties

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

CAS Number: 10031-82-0[][2][3][4]

This technical guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde utilized in various fields, including pharmaceuticals, fragrances, and organic synthesis.[3] This document is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed technical information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic sweet, floral, anise-like odor.[3][5] It is classified as an aromatic ether and an aldehyde.[5] Key identifying and physical properties are summarized in the tables below.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Synonyms | p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy-[3][5][6] |

| CAS Number | 10031-82-0[][2][3][4] |

| Molecular Formula | C₉H₁₀O₂[3][5] |

| Molecular Weight | 150.17 g/mol [4][5] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=O[][5] |

| InChI Key | JRHHJNMASOIRDS-UHFFFAOYSA-N[4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[3] |

| Melting Point | 13-14 °C[4][5][7] |

| Boiling Point | 249-255 °C at 760 mmHg[4][5][7] |

| Density | 1.08 g/mL at 25 °C[4][5][7] |

| Refractive Index | n20/D 1.559[4] |

| Flash Point | 113 °C (closed cup)[4] |

| Solubility | Insoluble in water.[7][8] |

| LogP | 2.230[5] |

| Stability | Stable under normal temperatures and pressures. Air sensitive.[][2] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has several applications:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] It has been investigated for its anti-inflammatory properties and its ability to suppress prostaglandin (B15479496) E2.[7] Additionally, it has shown potential in reducing facial erythema.[][7]

-

Fine Chemicals Synthesis: This compound is widely used in the production of fragrances and flavoring agents.[][3][7]

-

Organic Synthesis: Its aldehyde functional group and substituted aromatic ring allow it to participate in a variety of chemical reactions, including condensation and nucleophilic addition reactions, making it a versatile reagent for creating more complex molecules.[3]

-

Analytical Chemistry: It can be employed as a standard in analytical methods for the quantification of related compounds.[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and an ethylating agent.

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃)

-

Acetone (or DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for approximately 15-20 minutes.

-

Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

References

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 99 10031-82-0 [sigmaaldrich.com]

- 5. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 7. This compound | 10031-82-0 [chemicalbook.com]

- 8. 10031-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

This technical guide provides a comprehensive overview of 4-Ethoxybenzaldehyde, a significant aromatic aldehyde utilized in the pharmaceutical, fragrance, and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions.

Core Molecular and Physical Data

This compound, also known as p-Ethoxybenzaldehyde, is an organic compound valued for its role as a versatile intermediate in organic synthesis.[1] Its ethoxy group enhances its solubility and reactivity, making it a crucial building block for more complex molecules.[1]

Molecular Formula: C₉H₁₀O₂[2]

Molecular Weight: 150.17 g/mol [2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, facilitating easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 10031-82-0 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.060 - 1.084 g/cm³ | [2][3] |

| Boiling Point | 246 - 257 °C | [1] |

| Melting Point | 13 - 14 °C | [2][3] |

| Flash Point | 75 °C | |

| Refractive Index | 1.556 - 1.564 | [2] |

| Solubility | Slightly soluble in water | [2] |

| LogP | 2.230 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide protocols for its synthesis via Williamson ether synthesis followed by formylation, and its subsequent analytical characterization.

Synthesis of this compound

A common method for synthesizing this compound involves the ethylation of p-hydroxybenzaldehyde.

Protocol: Ethylation of p-Hydroxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of p-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add 1.1 moles of a base, for instance, anhydrous potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide ion.

-

Ethylation: Introduce 1.1 moles of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. An oily layer of this compound will separate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound using GC-MS for identification and purity assessment.[4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent like dichloromethane.[4]

-

GC Conditions:

-

MS Conditions:

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the molecular structure.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

-

Data Acquisition: Acquire the spectrum using a standard single-pulse sequence.

-

Spectral Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals: a singlet for the aldehydic proton (~9.9 ppm), signals in the aromatic region for the di-substituted benzene (B151609) ring (~7-8 ppm), and a quartet and a triplet corresponding to the ethyl group.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]

-

Sample Preparation: For ATR-FTIR, a single drop of the neat liquid sample is placed directly on the ATR crystal.[4]

-

Data Acquisition:

-

Spectral Interpretation: Key characteristic peaks include a strong C=O stretch for the aldehyde (~1697 cm⁻¹), C-H stretches for the aldehyde group (two bands between 2830-2695 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C-O stretches for the ether linkage.[5]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a logical workflow for the characterization of this compound and a potential biological signaling pathway it may influence.

Caption: Logical workflow for the synthesis and characterization of this compound.

Caption: Postulated Prostaglandin E2 signaling pathway and the potential point of action for a suppressor.

References

Spectroscopic Analysis of 4-Ethoxybenzaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-ethoxybenzaldehyde, a key aromatic ether and aldehyde used in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehyde, aromatic, and ethyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.0 - 8.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 4.1 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| 1.4 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Note: The aromatic region often shows a pattern indicative of a para-substituted benzene (B151609) ring.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.[2]

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | Aldehyde Carbonyl (C=O) |

| 164.2 | C4 (Aromatic, attached to -OEt) |

| 131.9 | C2, C6 (Aromatic) |

| 129.9 | C1 (Aromatic, attached to -CHO) |

| 114.7 | C3, C5 (Aromatic) |

| 63.8 | Methylene Carbon (-OCH₂) |

| 14.6 | Methyl Carbon (-CH₃) |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aromatic aldehydes like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4][5]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data using an exponential window function and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2830-2695 | Medium (often two bands) | Aldehyde C-H Stretch[1][6] |

| 1697 | Strong | C=O Carbonyl Stretch (conjugated)[1] |

| 1600, 1580, 1500 | Medium-Strong | Aromatic C=C Bending |

| 1320-1000 | Strong | C-O (Ether) Stretch[1] |

Note: The conjugation of the aldehyde group with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[7][8][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Liquid Film: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal interference in the spectral regions of interest.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the salt plates (or solvent) is first recorded.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation.

| m/z | Relative Intensity | Assignment |

| 150 | High | Molecular Ion [M]⁺[10][11] |

| 149 | High | [M-H]⁺ |

| 121 | Moderate | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 93 | Moderate | [M-C₂H₅O]⁺ |

| 65 | Moderate | C₅H₅⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[12] For GC-MS, a dilute solution of the analyte is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Derivatization (Optional): For certain analyses, especially in complex matrices, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic properties and detection sensitivity.[13]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the spectroscopic techniques discussed.

Caption: Workflow of Structural Elucidation for this compound.

References

- 1. This compound NMR – All About Drugs [allfordrugs.com]

- 2. This compound(10031-82-0) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound(10031-82-0) MS spectrum [chemicalbook.com]

- 11. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of p-Ethoxybenzaldehyde from p-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-ethoxybenzaldehyde from p-hydroxybenzaldehyde, a crucial transformation in the preparation of various pharmaceutical and fine chemical intermediates. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document furnishes detailed experimental protocols, quantitative data, reaction mechanisms, and characterization of the final product to facilitate replication and further investigation in a laboratory setting.

Core Synthesis: Williamson Ether Synthesis

The synthesis of p-ethoxybenzaldehyde from p-hydroxybenzaldehyde is most commonly and efficiently achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of p-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent (such as ethyl bromide or ethyl iodide) to form the desired ether.

Reaction Scheme

Physical and chemical properties of 4-Ethoxybenzaldehyde

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

Introduction: this compound, also known as p-ethoxybenzaldehyde, is an aromatic aldehyde.[1] It is a derivative of benzaldehyde (B42025) with an ethoxy group substituted at the para position. This compound serves as a key building block and intermediate in the synthesis of various fine chemicals, pharmaceuticals, fragrances, and dyes.[1] Its applications range from being a flavoring agent in the food industry to a component in the development of anti-inflammatory agents.[][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental characterization protocols, and key applications relevant to researchers and professionals in drug development.

Chemical Identity and General Properties

This table summarizes the fundamental identifiers and structural information for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy- | [4][5] |

| CAS Number | 10031-82-0 | [4][6] |

| Molecular Formula | C₉H₁₀O₂ | [4][6] |

| Molecular Weight | 150.17 g/mol | [] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=O | [][4] |

| InChI Key | JRHHJNMASOIRDS-UHFFFAOYSA-N | [][4] |

| Appearance | Colourless to light yellow liquid | [1][4] |

| Odor | Sweet, floral, anise-like | [3][4] |

Physicochemical Properties

The following table outlines the key experimentally determined physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Melting Point | 13 - 14 °C (55 - 57 °F) | [][3][4][7] |

| Boiling Point | 249 - 255 °C at 760 mmHg | [][3][4][7] |

| Density | 1.08 g/cm³ at 25 °C | [][3][7] |

| Flash Point | 75 °C (>230 °F) | [][3][8] |

| Refractive Index (n²⁰/D) | 1.556 - 1.564 | [3][4][8] |

| Solubility | Poorly soluble in water, glycerol, and glycols. Soluble in organic solvents and oils. Miscible with ethanol. | [][4] |

| LogP (Octanol/Water) | 1.89 - 2.23 | [][3][4][9] |

| Vapor Pressure | 0.0249 mmHg at 25 °C | [9] |

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal temperatures and pressures.[] However, it is noted to be air-sensitive, and storage under an inert atmosphere (like nitrogen or argon) in a cool, dry, well-ventilated place is recommended.[3][6]

-

Reactivity: As an aromatic aldehyde, this compound undergoes reactions typical of this functional group, such as nucleophilic additions and condensation reactions.[1]

-

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[6]

-

Hazardous Reactions: Forms explosive mixtures with air on intense heating.[7]

Spectroscopic Data

A summary of the key spectroscopic data used for the identification and characterization of this compound.

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | - Aldehyde proton (singlet) around 9.9 ppm.- Di-substituted aromatic ring protons between 7.0-8.0 ppm.- Ethyl group signals: a quartet for the -CH₂- (shifted downfield due to the adjacent oxygen) and a triplet for the -CH₃. | [10] |

| ¹³C NMR | Characteristic peaks corresponding to the aldehyde carbon, aromatic carbons (including the ether-linked carbon), and the two carbons of the ethyl group are observable. | [4][11] |

| Infrared (IR) Spectroscopy | - A strong C=O stretch for the aldehyde at ~1697 cm⁻¹.- C-H stretching for the aldehyde group in the 2830-2695 cm⁻¹ region.- Aromatic C-H stretching from 3100-3000 cm⁻¹.- C-O ether stretch in the 1320-1000 cm⁻¹ region. | [10] |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is observed, along with characteristic fragmentation patterns for an aromatic ethoxy aldehyde. | [4][5] |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule, characteristic of its aromatic and carbonyl chromophores. | [4] |

Experimental Protocols & Methodologies

Detailed experimental procedures for determining the properties of a compound like this compound are standardized. The principles behind the key analytical techniques are described below.

Gas Chromatography (GC)

-

Principle: Used to determine purity and for quantitative analysis.[1][] A volatile liquid sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column (stationary phase). Compounds separate based on their boiling points and interactions with the stationary phase.

-

Methodology:

-

A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

-

A small volume (typically 1 µL) is injected into the GC instrument.

-

The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

A detector (e.g., Flame Ionization Detector - FID) measures the concentration of the compound as it elutes from the column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[10] It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C) to determine the chemical environment of each atom.

-

Methodology:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in a thin glass tube and inserted into the NMR spectrometer's strong magnetic field.

-

The sample is irradiated with radiofrequency pulses.

-

The absorption of energy by the nuclei and their subsequent relaxation is detected, generating a spectrum. The chemical shifts, splitting patterns, and integration of peaks provide a map of the proton and carbon framework.[10]

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies.

-

Methodology:

-

For a liquid sample like this compound, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates (capillary cell: neat).[4]

-

The sample is placed in the path of an IR beam.

-

The transmitted radiation is measured by a detector, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated. Peaks in the spectrum correspond to specific functional groups.[10]

-

Visualizations: Workflows and Relationships

General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Structure-Spectra Relationship

This diagram shows the logical relationship between the key functional groups of this compound and their corresponding signals in spectroscopic analyses.

Caption: Correlation of Structure to Spectral Data.

Biological Activity Pathway

A simplified diagram illustrating the reported biological activity of this compound.

Caption: Reported Biological Activity Pathway.

Applications in Research and Drug Development

This compound is a versatile compound with several applications relevant to the scientific and pharmaceutical industries:

-

Flavor and Fragrance: It is widely used as a flavoring agent in food and as a component in fragrances due to its pleasant sweet and floral aroma.[][3]

-

Pharmaceutical Intermediate: The compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure is a scaffold that can be modified to create new drug candidates.

-

Anti-inflammatory Agent: Research has indicated that this compound can act as an anti-inflammatory agent and a suppressor of prostaglandin E2.[3] It has been shown to be effective in reducing facial erythema, a common issue in dermatology and post-surgical recovery.[]

-

Antioxidant and Anticancer Research: Some studies have explored its antioxidant properties and its ability to inhibit the proliferation of certain cancer cells, such as cervical cancer and melanoma cells.[12]

-

Analytical Standard: In analytical chemistry, it can be used as a reference standard for the quantification of related compounds in various matrices.[1]

Safety and Handling

-

Hazards: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][7] It may also cause respiratory irritation (H335).[7]

-

Precautions: Standard laboratory safety precautions should be followed, including wearing protective gloves, eye protection, and using it only in a well-ventilated area.[7] Avoid breathing mist or vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[6] Due to its air sensitivity, it is best stored under an inert atmosphere.[3][6]

This compound is a well-characterized aromatic compound with a robust dataset supporting its physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is significant, particularly in the fields of pharmaceuticals and fine chemicals. For researchers in drug development, its demonstrated anti-inflammatory properties present a foundation for further investigation into novel therapeutic agents. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 3. This compound | 10031-82-0 [chemicalbook.com]

- 4. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. allfordrugs.com [allfordrugs.com]

- 11. This compound(10031-82-0) 13C NMR [m.chemicalbook.com]

- 12. This compound | 10031-82-0 | FE54845 | Biosynth [biosynth.com]

Solubility of 4-Ethoxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethoxybenzaldehyde in various organic solvents. Due to its role as a versatile intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance formulations, understanding its solubility is critical for process development, formulation, and quality control. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate good solubility in common organic solvents. The compound is noted to be miscible with ethanol (B145695) at room temperature and generally soluble in other organic solvents and oils.[1][2][3] Conversely, it is poorly soluble in water, glycols, and glycerol.[1][2][3] A derivative, N'-(4-ethoxybenzyldene)nicotinohydrazide, has been observed to be fully soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, suggesting that this compound itself likely exhibits good solubility in these polar aprotic and protic solvents, respectively.

For practical applications, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to determine quantitative solubility for their specific solvent systems and conditions using the protocols outlined in the subsequent section.

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Miscible[1][2] |

| Methanol | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Halogenated Hydrocarbons | Dichloromethane | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Aqueous | Water | Poorly Soluble/Insoluble[1][2][4] |

| Glycols | Poorly Soluble[1][2] | |

| Glycerol | Poorly Soluble[1][2] | |

| Oils | General Oils | Soluble[1][2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in an organic solvent of interest. These protocols are based on established general methods for organic compounds.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flask (e.g., 25 mL or 50 mL)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes (calibrated)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask.

-

Fill the flask to approximately two-thirds with the chosen organic solvent.

-

Seal the flask and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A small amount of undissolved solid should remain to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow solid particles to settle.

-

Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a calibrated pipette.

-

To ensure no solid particles are transferred, pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a vacuum oven at a lower temperature is preferable).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

Express the solubility in the desired units, for example:

-

g/100 mL: (mass of residue in g / volume of solution withdrawn in mL) * 100

-

mol/L: (mass of residue in g / molecular weight of this compound) / (volume of solution withdrawn in L)

-

-

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for solvents that do not absorb significantly at the wavelength of maximum absorbance (λmax) of this compound. It involves creating a calibration curve and then measuring the absorbance of a saturated solution.

Materials:

-

This compound (high purity)

-

Solvent of interest (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

-

Withdraw a sample of the supernatant and filter it as described in Section 2.1, step 2.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

References

4-Ethoxybenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Ethoxybenzaldehyde (CAS No. 10031-82-0). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical must be thoroughly familiar with the contents of this guide.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. It is also harmful to aquatic life with long-lasting effects.[1][2]

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Hazardous to the Aquatic Environment, Acute | 3 |

| Hazardous to the Aquatic Environment, Chronic | 3 |

Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 255 °C (lit.) |

| Melting Point | 13-14 °C (lit.) |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Density | 1.08 g/mL at 25 °C (lit.) |

| Solubility | No data available |

| Refractive Index | n20/D 1.559 (lit.) |

First Aid Measures

Immediate medical attention is required in case of exposure. Follow the procedures outlined below.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][2] |

Firefighting Measures

This compound is a combustible liquid.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides.[2] Vapors may form explosive mixtures with air.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel.[1] Use personal protective equipment as specified in Section 7. Ensure adequate ventilation. Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[2]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable chemical waste container.[3] Use spark-proof tools and explosion-proof equipment.[3]

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring safety.

-

Handling: Use only in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or spray mist.[1] Wash hands thoroughly after handling.[2] Keep away from sources of ignition.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Keep the container tightly closed when not in use.[2] This material is air-sensitive and should be stored under an inert atmosphere.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: A well-ventilated area is required.[2] Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level that is protective of worker health, a NIOSH-approved respirator is required.[1][2]

-

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to safe handling.

-

Chemical Stability: Stable under recommended storage conditions.[]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to air.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data is summarized below.

| Toxicity Metric | Value | Species |

| LD50 Oral | 2,100 mg/kg | Rat |

| LD50 Dermal | > 5,000 mg/kg | Rabbit |

| LC50 Fish | 27.6 - 28.1 mg/L, 96h flow-through | Fathead Minnow (Pimephales promelas) |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological data cited are not publicly available in the search results. This data is typically generated through standardized testing guidelines (e.g., OECD, EPA) by the chemical manufacturers and is reported in the Safety Data Sheets. For specific methodologies, it is recommended to consult the original study reports, which may be obtainable from the manufacturer upon request.

Visualizations

Caption: Workflow for handling a chemical spill.

References

A Technical Guide to High-Purity 4-Ethoxybenzaldehyde for Researchers and Drug Development Professionals

An in-depth guide to sourcing, synthesis, and analysis of high-purity 4-Ethoxybenzaldehyde, a key building block in pharmaceutical and organic synthesis.

Introduction

This compound, a colorless to light yellow liquid with a characteristic sweet, floral odor, is a vital aromatic aldehyde in the fields of pharmaceutical development, fragrance formulation, and fine chemical synthesis.[1] Its versatile reactivity, stemming from the aldehyde functional group and the activating effect of the para-ethoxy substituent, makes it an essential precursor for a wide range of complex organic molecules.[1] For researchers and drug development professionals, securing a reliable supply of high-purity this compound is paramount to ensure the integrity and reproducibility of their work. This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification methodologies, and analytical techniques for quality assessment.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The selection of a supplier should be based on the required purity, available analytical data, and the scale of the intended application. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 99% | GC | 10031-82-0 | C₉H₁₀O₂ | 150.17 |

| Chem-Impex | ≥ 99%[1] | GC | 10031-82-0[1] | C₉H₁₀O₂[1] | 150.18[1] |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 10031-82-0 | C₉H₁₀O₂ | 150.18 |

| Biosynth | - | - | 10031-82-0[2] | C₉H₁₀O₂[2] | 150.17[2] |

| Thermo Scientific Chemicals | 97+%[3] | FTIR, Titration | 10031-82-0[3] | C₉H₁₀O₂ | 150.17 |

Note: Purity levels and available analytical data may vary by batch. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications.

Synthesis and Purification

Synthesis: Williamson Ether Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of an ethylating agent by the phenoxide ion of 4-hydroxybenzaldehyde.

Reaction Scheme:

Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol:

-

Deprotonation: 4-Hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). A base, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming the sodium or potassium 4-formylphenoxide in situ.[4] The reaction is typically stirred at room temperature until the deprotonation is complete.

-

Etherification: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The mixture is then heated to facilitate the SN2 reaction, where the phenoxide attacks the ethyl halide, displacing the halide and forming the ether linkage.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and typically poured into water. The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product from the synthesis often contains unreacted starting materials, by-products, and residual solvent. High-purity this compound is typically obtained through one or a combination of the following purification techniques:

-

Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, which has a relatively high boiling point (approximately 255 °C at atmospheric pressure). This technique separates the desired product from less volatile impurities.

-

Column Chromatography: For laboratory-scale purification and the removal of polar impurities, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is commonly employed.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a suite of analytical techniques is employed. Researchers should request and carefully review the supplier's Certificate of Analysis, which should detail the results of these tests for a specific batch.

Purity Assessment

Gas Chromatography (GC): GC is the most common method for determining the purity of this compound.[1] A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5), is typically used.[6]

-

Typical GC-MS Protocol:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying non-volatile impurities. A reversed-phase C18 column is often used for the separation.[7]

-

Typical HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra provide detailed information about the arrangement of protons and carbon atoms in the molecule.[8]

-

¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, -CHO), 7.83 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.46 (t, J=7.0 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.7, 164.2, 131.9, 130.0, 114.8, 63.9, 14.6.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Characteristic IR Peaks (neat, cm⁻¹): ~2980 (C-H stretch, alkyl), ~2880, 2730 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1600, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).[8]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9]

-

Electron Ionization (EI-MS): m/z (%) = 150 (M⁺), 121, 93, 65.

Potential Impurities

The purity of commercially available this compound is generally high, but trace impurities can be present depending on the synthetic route and purification process. Potential impurities include:

-

4-Hydroxybenzaldehyde: Unreacted starting material.

-

Ethyl Halide: Residual ethylating agent.

-

Solvents: Residual solvents from synthesis and purification (e.g., DMF, acetonitrile, diethyl ether).

-

Over-alkylation products: Though less common, reaction at the aldehyde group is a possibility under certain conditions.

-

Oxidation product: 4-Ethoxybenzoic acid, formed by the oxidation of the aldehyde group upon prolonged exposure to air.

Supplier Selection Workflow

Choosing the right supplier is a critical step in the research and development process. The following workflow can guide this decision-making process.

Figure 2: A logical workflow for selecting a commercial supplier of this compound.

Quality Control Workflow for Incoming Material

Upon receiving a shipment of this compound, it is good practice to perform in-house quality control checks, especially for critical applications.

Figure 3: A typical quality control workflow for incoming this compound.

Conclusion

High-purity this compound is a readily available and essential reagent for a multitude of applications in research and drug development. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for ensuring the quality and success of scientific endeavors. By carefully selecting suppliers, scrutinizing analytical data, and implementing appropriate in-house quality control measures, researchers can confidently utilize this versatile building block in their synthetic pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 10031-82-0 | FE54845 | Biosynth [biosynth.com]

- 3. A11987.14 [thermofisher.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. Separation of p-Ethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. allfordrugs.com [allfordrugs.com]

- 9. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The reactivity of this compound is predominantly centered around its aldehyde functional group, which is electronically influenced by the para-ethoxy substituent on the aromatic ring. This guide provides a comprehensive technical overview of the core reactivity of the aldehyde group in this compound, detailing key transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions. For each reaction class, this document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides mechanistic insights through visualizations to support research and development endeavors.

Introduction

This compound (p-ethoxybenzaldehyde) is a key intermediate in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceutical compounds.[1][2] Its aromatic structure, coupled with a reactive aldehyde group, makes it an ideal starting material for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[2] The presence of the ethoxy group at the para position exerts a moderate electron-donating effect, which influences the reactivity of the aldehyde, enhancing its participation in various chemical transformations. This guide will delve into the fundamental reactions of the aldehyde group in this compound, providing practical experimental details and quantitative data to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 249-250 °C at 760 mmHg | [1] |

| Melting Point | 13-14 °C | [1] |

| Density | 1.078-1.084 g/mL | [1] |

| Refractive Index | 1.556-1.564 | [1] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | [3] |

| ¹³C NMR | Signals around δ 191 (CHO), 164 (C-OEt), 132 (Ar-C), 130 (Ar-CH), 115 (Ar-CH), 64 (OCH₂), 15 (CH₃) | [1] |

| IR (Neat) | ~1697 cm⁻¹ (C=O stretch, aromatic aldehyde), ~2830-2695 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch, ether) | [3][4] |

| Mass Spec (GC-MS) | m/z 150 (M⁺), 121, 65 | [1] |

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is a hub of reactivity, readily undergoing oxidation, reduction, and a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

Oxidation to 4-Ethoxybenzoic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-ethoxybenzoic acid, a valuable intermediate in its own right.

Experimental Protocol: Oxidation using Potassium Permanganate (B83412)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.0-1.2 eq) in water. Add this solution dropwise to the aldehyde solution, maintaining the temperature at 0-5 °C with an ice bath.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved. Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: The crude 4-ethoxybenzoic acid can be purified by recrystallization from ethanol (B145695) or water.

| Reactant | Product | Reagents | Yield |

| This compound | 4-Ethoxybenzoic Acid | KMnO₄ | High (typically >80%) |

Reduction to 4-Ethoxybenzyl Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, 4-ethoxybenzyl alcohol, using various reducing agents.

Experimental Protocol: Reduction using Sodium Borohydride (B1222165)

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Isolation: Extract the product with a suitable organic solvent like ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography if necessary. A representative procedure for a similar reduction of 4-methoxybenzyl alcohol reported a yield of 89%.[5]

| Reactant | Product | Reagents | Representative Yield |

| This compound | 4-Ethoxybenzyl Alcohol | NaBH₄, Ethanol | ~89% (by analogy)[5] |

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. This compound reacts with phosphorus ylides to form substituted stilbenes and other vinyl compounds.

Experimental Protocol: Synthesis of a Stilbene Derivative

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium (B107652) chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq) dropwise. Stir the resulting deep red solution for 1-2 hours at this temperature.

-

Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel to separate the alkene from triphenylphosphine (B44618) oxide.

DOT script for Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

Knoevenagel Condensation

This condensation reaction occurs between this compound and an active methylene (B1212753) compound, catalyzed by a weak base, to produce an α,β-unsaturated product.

Experimental Protocol: Reaction with Malononitrile (B47326)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium acetate (e.g., 0.1 eq).

-

Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction is often rapid, and the product may precipitate from the solution. Monitor completion by TLC. Yields for similar reactions are often high, in the range of 71-99%.[6]

-

Isolation: Cool the reaction mixture and collect the precipitated product by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry. If necessary, the product can be recrystallized.

DOT script for Knoevenagel Condensation Workflow

Caption: Experimental workflow for the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids, such as 4-ethoxycinnamic acid, from aromatic aldehydes.

Experimental Protocol: Synthesis of 4-Ethoxycinnamic Acid

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (B1165640) (approx. 1.5 eq), and anhydrous sodium acetate (approx. 1.0 eq).

-

Reaction: Heat the mixture in an oil bath at approximately 180 °C for several hours (e.g., 5-8 hours).

-

Work-up: While still hot, pour the reaction mixture into a beaker of water. Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

Isolation of Acid: After cooling, the product will solidify. If it remains oily, the mixture can be made basic with sodium carbonate, followed by extraction with ether to remove any unreacted aldehyde. The aqueous layer is then acidified with hydrochloric acid to precipitate the cinnamic acid.

-

Purification: Collect the crude product by vacuum filtration and recrystallize from an appropriate solvent like ethanol/water.

| Reactant | Product | Reagents | Representative Yield |

| This compound | 4-Ethoxycinnamic Acid | Acetic Anhydride, Sodium Acetate | Moderate to Good |

Representative Spectroscopic Data for a Cinnamic Acid Derivative (4-Methoxycinnamic acid): [7]

-

¹³C NMR (DMSO-d₆): Signals observed for the carboxylic acid carbon, alkene carbons, and aromatic carbons.

-

¹H NMR (DMSO-d₆): Doublets for the vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene, and signals for the aromatic protons.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a cornerstone in the synthesis of various biologically active molecules. The aldehyde group serves as a convenient handle for introducing diverse functionalities, leading to the generation of compound libraries for drug discovery.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. Chalcones derived from this compound have demonstrated a range of biological activities.

General Synthetic Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the stirred solution at room temperature.

-